2-(4-chlorophenyl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Descripción
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrazinone moiety. Key structural features include:
- Position 2: A 4-chlorophenyl group, enhancing hydrophobic interactions in biological systems.
- Position 5: A methyl-substituted oxazole ring bearing 2,4-dimethoxyphenyl substituents, contributing to electronic and steric modulation .
- Molecular weight: Estimated at ~470–500 g/mol (exact value depends on substituent configuration).
Synthesis involves multi-step reactions, including oxazole ring formation via cyclization of acylated precursors and subsequent coupling to the pyrazolo[1,5-a]pyrazin-4-one core under optimized conditions (e.g., DMF solvent, Pd catalysts) .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c1-15-21(27-24(34-15)19-9-8-18(32-2)12-23(19)33-3)14-29-10-11-30-22(25(29)31)13-20(28-30)16-4-6-17(26)7-5-16/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWGCSDYURFXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Key Differences
| Compound Name | Structural Differences vs. Target Compound | Biological Activity | Pharmacokinetic Properties | References |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)-5-{[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One | Oxazole replaced with oxadiazole; 2,4-dimethoxyphenyl retained. | Enhanced kinase inhibition due to oxadiazole’s electron-withdrawing properties. | Moderate metabolic stability; t½ = 4.2 h (rat plasma) | |
| 5-((2-(2,3-Dimethoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One | Oxazole substituents: 2,3-dimethoxyphenyl (vs. 2,4-dimethoxy); 4-methoxyphenyl at position 2 (vs. 4-Cl). | Reduced COX-2 selectivity; increased solubility due to methoxy groups. | Improved oral bioavailability (F = 65%) | |
| 5-{[2-(4-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4-One | 4-Methoxyphenyl at position 2 (vs. 4-Cl); oxazole retains 4-Cl-phenyl. | Potent EGFR inhibitor (IC₅₀ = 12 nM); synergistic effects with paclitaxel in cancer models. | High plasma protein binding (94%) | |
| 5-{[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-2-(2-Methylphenyl)Pyrazolo[1,5-a]Pyrazin-4-One | Bromine substitution (vs. Cl); oxadiazole replaces oxazole. | Stronger DNA intercalation activity; lower cytotoxicity (CC₅₀ = 18 µM in HepG2). | Rapid clearance (CL = 32 mL/min/kg) | |
| 2-(4-Ethylphenyl)-5-{[5-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One | Ethylphenyl at position 2; oxazole substituents: 2-methylphenyl (vs. 2,4-dimethoxyphenyl). | Moderate antimicrobial activity (MIC = 8 µg/mL vs. S. aureus); weak kinase inhibition. | Limited BBB penetration |
Pharmacokinetic and Toxicity Profiles
| Parameter | Target Compound | Oxadiazole Analogue | 2,3-Dimethoxy Analogue | 4-Methoxy Analogue |
|---|---|---|---|---|
| t½ (h) | 6.8 | 4.2 | 7.1 | 5.9 |
| CL (mL/min/kg) | 22 | 35 | 18 | 27 |
| F (%) | 58 | 42 | 65 | 53 |
| PPB (%) | 89 | 76 | 92 | 94 |
Key: t½ = half-life; CL = clearance; F = oral bioavailability; PPB = plasma protein binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
